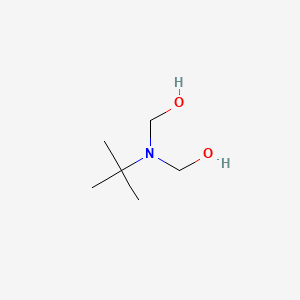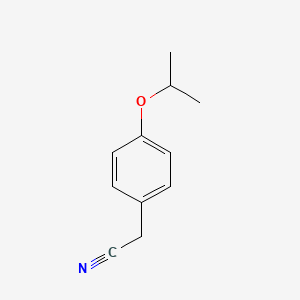 2-(Dimethylamino)ethylamine CAS No. 85053-37-8"
>
2-(Dimethylamino)ethylamine CAS No. 85053-37-8"
>
2-(Dimethylamino)ethylamine
Übersicht
Beschreibung
2-(Dimethylamino)ethylamine: is a chemical compound with the molecular formula C7H18N2. It is also known by its IUPAC name, N’,N’-dimethyl-N-propan-2-ylethane-1,2-diamine . This compound is a useful research chemical, particularly in the preparation of tetracyclic indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(Dimethylamino)ethylamine is used as a building block in the synthesis of more complex molecules, such as tetracyclic indoles .
Biology and Medicine: This compound is studied for its potential biological activity and its role in the development of pharmaceuticals. It may act as a precursor for drugs targeting specific biological pathways .
Industry: In industrial applications, 2-(Dimethylamino)ethylamine is used in the production of polymers and other materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 2-(Dimethylamino)ethylamine, also known as Deanol It has been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
It is known to form a quadridentate ligand, which is majorly used in atom transfer radical polymerization (atrp) . It is a hexamethyl derivative of (2-aminoethyl)amine .
Biochemical Pathways
It is known that it forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
Pharmacokinetics
It is known to be miscible with water , suggesting that it may have good bioavailability.
Result of Action
It has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia , suggesting that it may have neuroprotective or neuromodulatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of dimethylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2-(Dimethylamino)ethylamine may involve more complex processes, including the use of advanced catalytic systems and continuous flow reactors to enhance yield and purity. The exact methods can vary depending on the manufacturer and the specific application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dimethylamino)ethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve halogenating agents and acidic or basic catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides , while reduction could produce secondary amines .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-1,2-ethanediamine
- N-Isopropyl-1,2-ethanediamine
- N,N-Dimethyl-N’-isopropyl-1,2-ethanediamine
Uniqueness: What sets 2-(Dimethylamino)ethylamine apart from these similar compounds is its unique combination of dimethylamino and isopropyl groups, which confer specific chemical and physical properties. These properties make it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2)8-5-6-9(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRMANJAMOFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588162 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85053-37-8 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)ethyl](propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)





